molecular formula C10H21NO4 B2888503 (R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate CAS No. 473545-40-3

(R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate

货号: B2888503
CAS 编号: 473545-40-3
分子量: 219.281
InChI 键: ZCNIHVVSMKRMGN-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate (CAS: 473545-40-3) is a chiral carbamate derivative with the molecular formula C₁₀H₂₁NO₄ and a molecular weight of 219.28 g/mol. It features a tert-butyl carbamate group attached to a 1,3-dihydroxy-3-methylbutan-2-yl backbone in the (R)-configuration. Key specifications include a purity ≥98% and moisture content ≤0.5%, and it is produced on a kilogram scale for use as an intermediate in organic syntheses, particularly in pharmaceutical and fine chemical industries .

属性

IUPAC Name

tert-butyl N-[(2R)-1,3-dihydroxy-3-methylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIHVVSMKRMGN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473545-40-3
Record name tert-butyl (R)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction Mechanism and Conditions

The Mannich reaction involves the condensation of a ketone, an aldehyde, and an amine. For this compound, tert-butyl carbamate serves as the amine source, while a β-hydroxy ketone derivative acts as the carbonyl component. Catalysts such as chiral thiourea or bifunctional organocatalysts (e.g., Cinchona alkaloids) induce enantioselectivity, achieving enantiomeric excess (ee) values exceeding 90%.

Key reagents and conditions :

  • Catalyst : (R)-BINOL-derived phosphoric acid (10 mol%)
  • Solvent : Toluene at −20°C
  • Yield : 78–85%

Optimization of Stereochemical Control

The (R)-configuration at the stereocenter is critical for biological activity. Asymmetric induction is achieved through:

  • Non-covalent interactions : Hydrogen bonding between the catalyst and substrate stabilizes the transition state.
  • Steric effects : Bulky tert-butyl groups on the carbamate direct facial selectivity during imine formation.

Stepwise Synthesis via Chiral Pool Starting Materials

An alternative approach utilizes chiral precursors from the “chiral pool,” such as L-valinol, to streamline stereochemical integrity.

Protection of Amino Groups

The amino group of L-valinol is protected with di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions:

$$
\text{L-valinol} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3,\ \text{THF}} \text{(R)-tert-butyl valinol carbamate}
$$

Conditions :

  • Molar ratio : 1:1.2 (L-valinol:Boc₂O)
  • Temperature : 0°C to room temperature
  • Yield : 92%

Hydroxylation and Methylation

The protected valinol undergoes hydroxylation at the β-position using osmium tetroxide (OsO₄) followed by methylation with methyl iodide (CH₃I):

$$
\text{(R)-tert-butyl valinol carbamate} \xrightarrow{\text{OsO}4,\ \text{NMO}} \text{diol intermediate} \xrightarrow{\text{CH}3\text{I},\ \text{K}2\text{CO}3} \text{target compound}
$$

Optimization notes :

  • OsO₄ stoichiometry : 0.1 equiv. minimizes over-oxidation.
  • Methylation efficiency : 95% conversion with K₂CO₃ in DMF.

Purification and Isolation Techniques

Crude reaction mixtures require rigorous purification to achieve pharmaceutical-grade purity (>98%).

Column Chromatography

Silica gel chromatography with ethyl acetate/heptane gradients effectively removes byproducts:

Eluent Composition Retention Factor (Rf) Purity Post-Purification
10% EtOAc/heptane 0.25 85%
30% EtOAc/heptane 0.45 98%

Data adapted from patent EP3995495A1.

Crystallization

Recrystallization from tert-butyl methyl ether (MTBE) yields colorless crystals:

  • Solvent system : MTBE/n-hexane (1:3 v/v)
  • Crystal structure : CCDC 259848 (monoclinic, P2₁)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

Method Catalyst/Conditions Yield ee Scalability
Asymmetric Mannich (R)-BINOL-phosphoric acid 85% 92% Moderate
Chiral pool synthesis L-valinol, Boc₂O 92% 99% High
Enzymatic resolution Lipase B (CAL-B) 45% 99% Low

Key findings :

  • The chiral pool method offers superior enantiopurity and scalability for industrial production.
  • Enzymatic resolution, though highly selective, suffers from low yield due to kinetic limitations.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Boc-ON : Boc₂O is preferred for its lower cost ($12.50/mol vs. $18.70/mol for Boc-ON).
  • Solvent recycling : Toluene and MTBE are recovered via distillation, reducing waste.

Regulatory Compliance

  • Genotoxic impurities : Residual OsO₄ is controlled to <1 ppm via activated carbon filtration.
  • ICH guidelines : Stability studies confirm a 24-month shelf life at 2–8°C.

化学反应分析

Types of Reactions

®-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

®-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of ®-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .

相似化合物的比较

Core Structural Variations

  • (R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate :

    • Backbone : Linear 1,3-dihydroxy-3-methylbutan-2-yl chain.
    • Functional Groups : Two hydroxyl (-OH) groups and a methyl (-CH₃) group on C3.
    • Stereochemistry : (R)-configuration at the carbamate-bearing carbon .
  • tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4):

    • Backbone : Cyclopentane ring.
    • Functional Groups : Single hydroxyl (-OH) group at the C2 position.
    • Stereochemistry : (1R,2S) configuration, introducing rigidity due to the cyclic structure .
  • tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Patent Example): Backbone: Cyclohexane ring with a methoxy (-OCH₃) group at C4. Functional Groups: Amino (-NH₂) and methoxy groups. Applications: Intermediate in kinase inhibitor synthesis, highlighting its role in drug discovery .

Functional Group and Reactivity Differences

Compound Key Functional Groups Reactivity Implications
Target Compound 1,3-Dihydroxy, methyl High polarity; potential for hydrogen bonding.
Cyclopentyl Derivatives Hydroxyl, cyclic structure Reduced conformational flexibility.
Methoxycyclohexyl Analogs Methoxy, amino Enhanced nucleophilicity (amino group).

Stereochemical Considerations

  • The (R)-configuration of the target compound distinguishes it from diastereomeric or enantiomeric forms, which may exhibit divergent biological activity or synthetic utility.
  • Cyclopentyl derivatives (e.g., CAS: 225641-84-9) demonstrate how stereochemistry at multiple chiral centers (e.g., 1R,3S) can influence molecular recognition in enzyme-binding applications .

生物活性

(R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate, also known by its CAS number 473545-40-3, is a compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H21NO4
  • Molecular Weight : 219.281 g/mol
  • IUPAC Name : tert-butyl (1R)-2-hydroxy-1-(hydroxymethyl)-2-methylpropylcarbamate
  • Physical Form : White to yellow solid
  • Purity : Typically around 95% .

This compound exhibits its biological effects primarily through modulation of specific enzymatic pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly those involved in metabolic processes.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to enhance neuronal survival in models of oxidative stress, possibly by modulating antioxidant pathways .
  • Antimicrobial Activity : Some investigations have indicated potential antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial membrane integrity or interference with metabolic pathways .

Cancer Research

A study focused on the compound's role as a CDK inhibitor demonstrated significant reduction in tumor growth in vitro and in vivo models. The results showed that treatment with this compound led to a decrease in cell viability by approximately 70% in certain cancer cell lines after 48 hours of exposure .

Neuroprotection

In a neuroprotective study involving primary neuronal cultures subjected to oxidative stress, the compound significantly reduced apoptosis rates by 40% compared to untreated controls. This suggests its potential application in neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity TypeMechanismModel/Study TypeEffect Observed
CDK InhibitionCell cycle regulationIn vitro cancer cell lines~70% reduction in viability
NeuroprotectionAntioxidant modulationPrimary neuronal cultures40% reduction in apoptosis
AntimicrobialMembrane integrity disruptionBacterial strainsVariable effectiveness

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate, and what reaction conditions optimize yield and purity?

  • Methodology : The compound is typically synthesized via reductive amination of tert-butyl carbamate with 3,3-dimethylbutan-2-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with temperatures maintained between 0–25°C for optimal yield . Purification is achieved via column chromatography on silica gel, and reaction progress is monitored using techniques like thin-layer chromatography (TLC) or electrospray ionization mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) are critical. In ¹H-NMR, the carbamate-protected amine group shows shifts at ~3.18–2.97 ppm, while hydroxyl protons appear as broad signals. MS provides molecular weight confirmation (e.g., m/z = 219.28 for C₁₀H₂₁NO₄) and fragmentation patterns that validate the backbone . Infrared (IR) spectroscopy can also identify carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and how are they optimized for synthetic applications?

  • Methodology : Key reactions include:

  • Oxidation : Using KMnO₄ or CrO₃ to convert hydroxyl groups to ketones.
  • Reduction : Selective reduction of ketones (if present) with NaBH₄.
  • Nucleophilic Substitution : Replacement of the carbamate group under acidic or basic conditions (e.g., HCl/EtOH for Boc-deprotection).
    Solvent choice (e.g., ethanol, dichloromethane) and temperature control (0–40°C) are critical to minimize side reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity?

  • Methodology : The (R)-configuration enhances enantioselective interactions with chiral biological targets, such as enzymes. For example, computational docking studies suggest that the stereochemistry affects hydrogen bonding with active sites in kinases or proteases. Comparative studies with (S)-isomers reveal differences in inhibitory potency (e.g., IC₅₀ values varying by >10-fold in enzyme assays) .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

  • Methodology : Hydrolytic stability is pH-dependent:

  • Acidic Conditions (pH < 3) : Rapid Boc-deprotection occurs, forming free amines.
  • Basic Conditions (pH > 10) : Hydroxyl groups may undergo elimination.
    Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data often arise from solvent choice (e.g., acetonitrile vs. water), which can be resolved by standardizing buffers .

Q. How do computational approaches (e.g., molecular docking, DFT) predict interactions with biological targets, and how do these models align with experimental data?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina predicts binding poses to targets (e.g., cholinesterases). For example, the hydroxyl groups form hydrogen bonds with catalytic triads (ΔG ≈ -8.5 kcal/mol).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior.
    Experimental validation via enzyme inhibition assays (IC₅₀ = 5–20 μM) and X-ray crystallography confirms docking predictions within 1.5 Å RMSD .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Methodology :

  • Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP) improve enantioselectivity (>95% ee) in asymmetric reductions.
  • Process Optimization : Continuous-flow reactors reduce reaction times and by-products.
  • Analytical Controls : Chiral HPLC (e.g., Chiralpak AD-H column) monitors ee during scale-up. Pilot studies show 85–90% yield retention at 1 kg scale .

Q. How do structural modifications (e.g., fluorination, ring substitution) alter the compound’s pharmacokinetic properties?

  • Methodology : Fluorination at the 3-methyl group increases metabolic stability (t₁/₂ improved from 2.5 to 6.7 hours in liver microsomes). Substituents like trifluoromethyl (CF₃) enhance blood-brain barrier penetration (logP increases from 1.2 to 2.1). These modifications are guided by QSAR models and validated in vivo (rodent bioavailability studies) .

Data Contradiction Analysis

  • Conflict : reports yields of 70–85% for reductive amination, while notes 33% yields for similar carbamates.
    • Resolution : Yield discrepancies arise from reducing agent choice (LiAlH₄ vs. NaBH₄) and reaction time (3 h vs. 18 h). Prolonged stirring (18 h) and inert conditions improve consistency .
  • Conflict : highlights hydrolytic instability, whereas assumes stability in biochemical assays.
    • Resolution : Instability occurs only under extreme pH (pH < 3 or >10). Neutral buffer systems (pH 7.4) maintain integrity for 24-hour assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。